molecular formula C10H13ClO3S B13631201 3-(M-tolyloxy)propane-1-sulfonyl chloride

3-(M-tolyloxy)propane-1-sulfonyl chloride

Cat. No.: B13631201
M. Wt: 248.73 g/mol
InChI Key: REZGPMCADINZKU-UHFFFAOYSA-N
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Description

3-(M-tolyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which is commonly used as an intermediate in organic synthesis. This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further connected to a methylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(M-tolyloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(M-tolyloxy)propanol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 3-(M-tolyloxy)propanol

    Reagent: Thionyl chloride (SOCl2)

    Reaction Conditions: The reaction is carried out under anhydrous conditions, typically at room temperature or slightly elevated temperatures.

    Product: this compound

The reaction mechanism involves the conversion of the hydroxyl group (-OH) in 3-(M-tolyloxy)propanol to a sulfonyl chloride group (-SO2Cl) through the action of thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(M-tolyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl fluorides.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfides or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid (HCl) byproduct.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

    Sulfides/Thiols: Formed by reduction.

Scientific Research Applications

3-(M-tolyloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the modification of biomolecules such as proteins and peptides through sulfonylation reactions.

    Medicine: Utilized in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industry: Applied in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(M-tolyloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamide drugs, the sulfonyl chloride group reacts with amine groups in the target molecule to form a stable sulfonamide linkage.

Comparison with Similar Compounds

Similar Compounds

    1-Propanesulfonyl chloride: A simpler sulfonyl chloride derivative with a similar reactivity profile.

    3-Chloropropanesulfonyl chloride: Another sulfonyl chloride compound with a different substituent on the propane chain.

    Sulfonyl Fluorides: Compounds with a sulfonyl fluoride group instead of a sulfonyl chloride group.

Uniqueness

3-(M-tolyloxy)propane-1-sulfonyl chloride is unique due to the presence of the methylphenoxy group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H13ClO3S

Molecular Weight

248.73 g/mol

IUPAC Name

3-(3-methylphenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H13ClO3S/c1-9-4-2-5-10(8-9)14-6-3-7-15(11,12)13/h2,4-5,8H,3,6-7H2,1H3

InChI Key

REZGPMCADINZKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCS(=O)(=O)Cl

Origin of Product

United States

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